![molecular formula C10H14O B13962263 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)
5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a bicyclic monoterpene aldehyde, characterized by its unique structure that includes a bicyclo[3.1.0]hexane ring system. This compound is known for its presence in essential oils and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the cyclization of 3-isopropyl-2-methylcyclopropane carboxaldehyde under acidic conditions . The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as essential oils of certain plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized cyclization reactions using industrial reactors and controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carboxylic acid.
Reduction: 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting microbial cell membranes or inhibiting key enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thujone: Another bicyclic monoterpene with a similar structure but different functional groups.
Camphor: A bicyclic ketone with similar applications in fragrance and medicinal industries.
Menthol: A bicyclic alcohol known for its cooling sensation and use in various products.
Uniqueness
5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde is unique due to its specific aldehyde functional group, which imparts distinct reactivity and potential biological activities. Its bicyclic structure also contributes to its stability and versatility in various applications .
Eigenschaften
Molekularformel |
C10H14O |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
5-propan-2-ylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-7(2)10-4-3-8(6-11)9(10)5-10/h3,6-7,9H,4-5H2,1-2H3 |
InChI-Schlüssel |
YZNIFKFTGCAOST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C12CC=C(C1C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


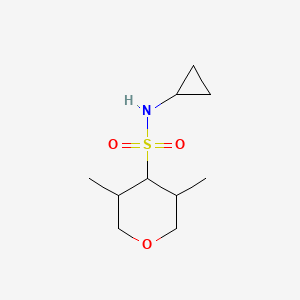
![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)

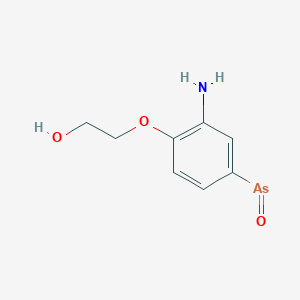


![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)
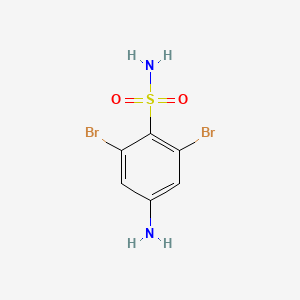
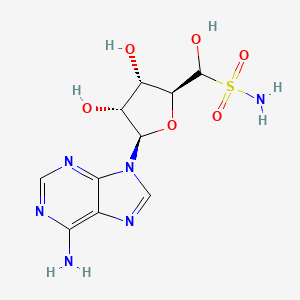
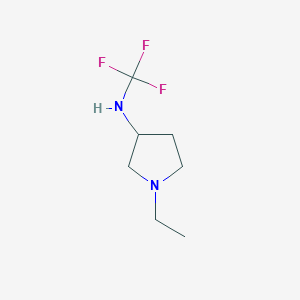
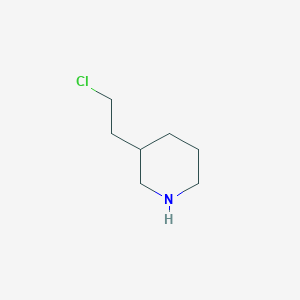
![tert-Butyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962245.png)

